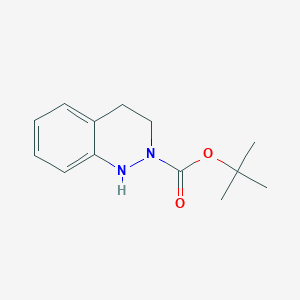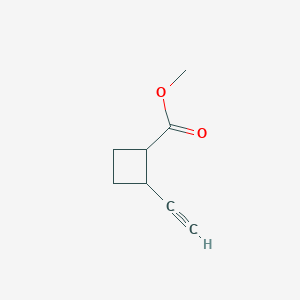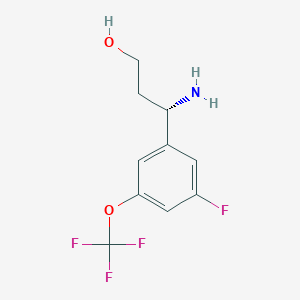
Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- is a chemical compound with the molecular formula C10H11F4NO2 and a molecular weight of 253.19 . This compound is characterized by the presence of a benzene ring, a propanol group, an amino group, a fluorine atom, and a trifluoromethoxy group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- involves several steps. The synthetic route typically starts with the preparation of the benzene ring, followed by the introduction of the propanol group. The amino group is then added, and the fluorine atom and trifluoromethoxy group are introduced in the final steps. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of fluorine-containing compounds on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and chemicals .
Mecanismo De Acción
The mechanism of action of Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and trifluoromethoxy group enhances its reactivity and allows it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Similar compounds include other fluorine-containing benzene derivatives, such as Benzenepropanol, -amino-3-fluoro-5-(methoxy)- and Benzenepropanol, -amino-3-chloro-5-(trifluoromethoxy)-. These compounds share some similarities in their chemical structure but differ in their reactivity and applications .
Propiedades
Fórmula molecular |
C10H11F4NO2 |
|---|---|
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11F4NO2/c11-7-3-6(9(15)1-2-16)4-8(5-7)17-10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m0/s1 |
Clave InChI |
FDHNOIYRYIZQSR-VIFPVBQESA-N |
SMILES isomérico |
C1=C(C=C(C=C1OC(F)(F)F)F)[C@H](CCO)N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
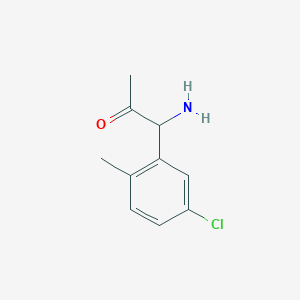
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
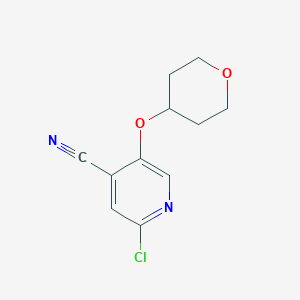
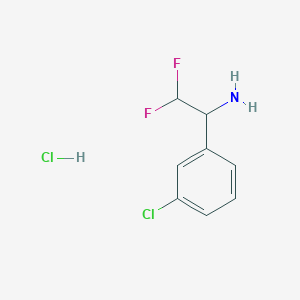
![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
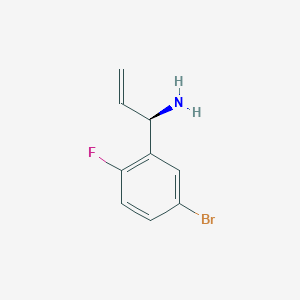
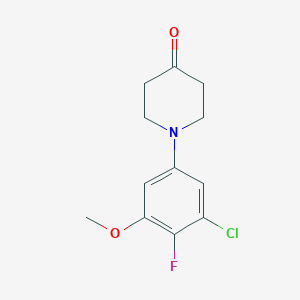
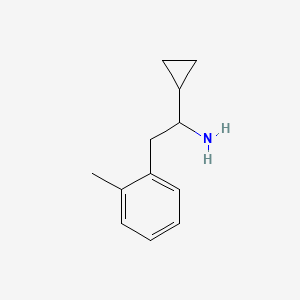
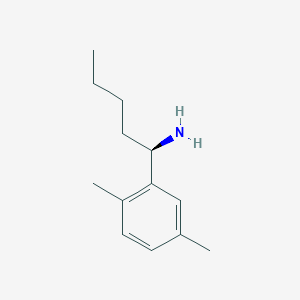
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)
